2-Bromo-3-methylbut-2-en-1-ol

Description

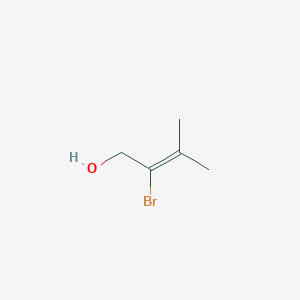

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methylbut-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-4(2)5(6)3-7/h7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCRAWYWIQETDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(CO)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-3-methylbut-2-en-1-ol

This document provides an in-depth analysis of 2-Bromo-3-methylbut-2-en-1-ol, a versatile bifunctional molecule. Designed for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond a simple recitation of facts to explore the nuanced reactivity and synthetic potential of this compound. We will examine its structural features, spectroscopic signature, and the predictable yet powerful transformations it can undergo, offering insights grounded in established chemical principles.

Core Molecular Profile and Physicochemical Properties

2-Bromo-3-methylbut-2-en-1-ol (C₅H₉BrO) is an unsaturated brominated alcohol. Its structure is characterized by a primary allylic alcohol and a vinyl bromide moiety on a trisubstituted double bond. These two functional groups are the primary drivers of its chemical behavior, offering orthogonal sites for synthetic modification.

Molecular Identifiers

A clear identification of the molecule is paramount for any scientific endeavor. The key identifiers are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-Bromo-3-methylbut-2-en-1-ol | PubChem[1] |

| Molecular Formula | C₅H₉BrO | PubChem[1] |

| Molecular Weight | 165.03 g/mol | PubChem[2] |

| Exact Mass | 163.983678 g/mol | SpectraBase[3] |

| PubChem CID | 534876 | PubChem[1] |

Physicochemical Data

Experimental data for this specific molecule is not widely published. Therefore, we present a combination of computed properties and data from structurally analogous compounds to provide a reliable estimation of its physical characteristics. For instance, the boiling point of 1-Bromo-3-methylbut-2-ene, a related compound lacking the hydroxyl group, is reported as 82-83 °C at 200 hPa.[4] The presence of the alcohol functionality in our target molecule would be expected to increase its boiling point and water solubility due to hydrogen bonding.

| Property | Estimated Value | Notes and Source |

| Boiling Point | > 83 °C @ 200 hPa | Expected to be higher than 1-Bromo-3-methylbut-2-ene due to the hydroxyl group.[4] |

| Density | ~1.3 g/mL | Based on the density of 1.29 g/mL for 1-Bromo-3-methylbut-2-ene.[4] |

| XLogP3 | 1.6 | A computed value indicating moderate lipophilicity.[2] |

| Hydrogen Bond Donors | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptors | 1 | PubChem (Computed)[1] |

Spectroscopic Signature Analysis

Understanding the spectroscopic profile is critical for reaction monitoring and structural confirmation.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound.[3] The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. Key fragmentation pathways would likely include the loss of a bromine radical (•Br), water (H₂O), or a hydroxymethyl radical (•CH₂OH).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

-CH₂OH (approx. 4.1-4.3 ppm): A singlet or doublet (if coupled to the hydroxyl proton) corresponding to the two protons of the primary allylic alcohol.

-

-OH (variable): A broad singlet whose chemical shift is dependent on concentration and solvent.

-

-CH₃ (approx. 1.8-2.0 ppm): Two singlets for the two diastereotopic methyl groups attached to the double bond. Their chemical environment is slightly different, which should result in distinct signals.

-

-

¹³C NMR:

-

C-Br (approx. 110-120 ppm): The carbon atom bonded to bromine.

-

C=C (approx. 130-140 ppm): The quaternary carbon of the double bond.

-

C-OH (approx. 60-65 ppm): The carbon of the primary alcohol.

-

-CH₃ (approx. 20-25 ppm): Signals for the two methyl carbons.

-

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands confirming the presence of the key functional groups:

-

O-H Stretch: A strong, broad band around 3300-3400 cm⁻¹.

-

C-H Stretch: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the methyl and methylene groups.

-

C=C Stretch: A medium-intensity band around 1640-1680 cm⁻¹.

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

-

C-Br Stretch: A band in the fingerprint region, typically around 500-650 cm⁻¹.

Reactivity and Synthetic Utility

The synthetic value of 2-Bromo-3-methylbut-2-en-1-ol lies in the distinct reactivity of its three primary functional regions: the hydroxyl group, the carbon-bromine bond, and the carbon-carbon double bond.

Foundational Reactivity: The Allylic System

A core concept governing this molecule's reactivity is the stability of the corresponding allylic carbocation. Should the hydroxyl group depart as a leaving group (e.g., after protonation), the resulting positive charge is delocalized across the alkene system. This resonance stabilization is a key factor in substitution reactions.[7]

Caption: Resonance stabilization of the allylic carbocation.

Reactions at the Hydroxyl Group

The primary alcohol can undergo a host of classical transformations.

-

Oxidation: Selective oxidation provides access to either the α,β-unsaturated aldehyde or the corresponding carboxylic acid. The choice of oxidant is critical. A mild reagent like Pyridinium chlorochromate (PCC) will terminate at the aldehyde, whereas stronger oxidants like potassium permanganate or chromic acid will lead to the carboxylic acid.

-

Esterification and Etherification: Standard protocols, such as Fischer esterification or Williamson ether synthesis (after deprotonation of the alcohol), can be employed to introduce a wide variety of functional groups, which is particularly useful in modifying pharmacokinetic properties during drug development.

Reactions at the Carbon-Bromine Bond

The vinyl bromide is a powerful handle for carbon-carbon bond formation, a cornerstone of modern medicinal chemistry.

-

Palladium-Catalyzed Cross-Coupling: This site is an excellent substrate for reactions like Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the modular construction of complex molecular architectures by coupling the vinyl bromide with various organometallic reagents (boronic acids, organostannanes, etc.). This is arguably the most significant application for this moiety in a drug discovery context.

Caption: General workflow for a Suzuki cross-coupling reaction.

Exemplary Experimental Protocol

To illustrate the practical application of the principles discussed, a detailed protocol for the selective oxidation of the alcohol to the aldehyde is provided. This protocol is designed to be self-validating by including checkpoints and expected outcomes.

Protocol: Selective Oxidation using Pyridinium Chlorochromate (PCC)

Objective: To synthesize 2-Bromo-3-methylbut-2-enal from 2-Bromo-3-methylbut-2-en-1-ol.

Materials:

-

2-Bromo-3-methylbut-2-en-1-ol (1.0 eq)

-

Pyridinium chlorochromate (PCC) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel

-

Celatom® or silica plug

Methodology:

-

Setup: Under an inert atmosphere (N₂ or Ar), charge a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar with anhydrous DCM.

-

Reagent Addition: Add PCC to the DCM, followed by the slow, dropwise addition of a solution of 2-Bromo-3-methylbut-2-en-1-ol in anhydrous DCM at room temperature. Causality: PCC is a mild oxidant that avoids over-oxidation to the carboxylic acid. Anhydrous conditions are crucial as water can interfere with the reaction.

-

Reaction Monitoring: Stir the resulting dark brown mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material spot (alcohol) and the appearance of a new, less polar spot (aldehyde) indicates reaction completion (typically 2-4 hours).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a plug of silica gel or Celatom® to remove the chromium byproducts. Wash the plug thoroughly with additional ether. Trustworthiness: This filtration step is critical for removing the toxic chromium salts, ensuring a cleaner crude product.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography on silica gel if necessary.

Caption: Step-by-step workflow for PCC oxidation.

Safety and Handling

-

Hazards: Assumed to be a flammable liquid.[8] Vapors may form explosive mixtures with air.[4] Expected to cause skin and serious eye irritation.[8] May cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): All work should be conducted in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces.[4][8] Use non-sparking tools and take precautionary measures against static discharge. Avoid breathing vapors. Wash skin thoroughly after handling.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Disclaimer: This safety information is based on related compounds. Always consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

2-Bromo-3-methylbut-2-en-1-ol is a valuable synthetic intermediate whose true potential is realized through a deep understanding of its constituent functional groups. The primary allylic alcohol provides a handle for oxidation and derivatization, while the vinyl bromide is primed for sophisticated cross-coupling reactions essential for building the carbon skeleton of complex target molecules. For the medicinal chemist and drug development professional, this molecule represents not just a starting material, but a versatile platform for the efficient and modular synthesis of novel chemical entities.

References

-

PubChem. 2-Bromo-3-methylbut-2-en-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Bromo-3-methylbutan-1-ol. National Center for Biotechnology Information. [Link]

-

SpectraBase. 2-Bromo-3-methylbut-2-en-1-ol. Wiley. [Link]

-

Chemistry Stack Exchange. Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. [Link]

-

American Elements. 2-bromo-3-methylbut-3-en-1-ol. [Link]

-

PrepChem.com. Preparation of 2-bromo-3-methylbutanoyl bromide. [Link]

-

LookChem. 2-BROMO-3-METHYLBUTANE. [Link]

-

Journal of the Chemical Society C: Organic. Preparation of optically active 2-bromo-3-methylbutane from 3-methylbutan-2-ol without rearrangement. Royal Society of Chemistry. [Link]

-

Carroll Collected. Determined Mechanism for the Formation of 2-bromo-3-methylbutane. [Link]

-

PubChem. 2-Bromo-3-methylbut-3-en-1-ol. National Center for Biotechnology Information. [Link]

-

NIST WebBook. Butanoic acid, 2-bromo-3-methyl-, ethyl ester. National Institute of Standards and Technology. [Link]

-

SpectraBase. 2-Bromo-3-methyl-2-butene. Wiley. [Link]

-

Reactory. Reaction of 3-methylbutan-2-ol, hydrogen bromide. [Link]

-

NCERT. Haloalkanes and Haloarenes. [Link]

-

Data.gov. Compound 529978: 2-Bromo-3-methylbutane. [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. [Link]

-

Virginia Open Data Portal. Compound 529978: 2-Bromo-3-methylbutane. [Link]

-

Reddit. Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. [Link]

Sources

- 1. 2-Bromo-3-methylbut-2-en-1-ol | C5H9BrO | CID 534876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-3-methylbut-3-en-1-ol | C5H9BrO | CID 13415304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-BROMO-3-METHYL-2-BUTENE(3017-70-7) 1H NMR spectrum [chemicalbook.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Foreword: Navigating the Landscape of a Niche Research Chemical

An In-depth Technical Guide to the Physical Properties of 2-Bromo-3-methylbut-2-en-1-ol

In the realm of drug discovery and novel material synthesis, researchers frequently encounter compounds that, while commercially available, lack a comprehensive, publicly documented profile. 2-Bromo-3-methylbut-2-en-1-ol (CAS No. 80555-61-9) is a prime example of such a molecule. It stands as a versatile bifunctional building block, featuring both a reactive vinyl bromide and a primary allylic alcohol. This unique combination makes it a valuable intermediate for introducing complex side-chains or for use in polymerization.[1]

This guide is structured to serve the practicing scientist. In the absence of extensive peer-reviewed data, we will pivot from a simple recitation of facts to a more instructive, experience-driven approach. We will delineate the compound's structural identity, predict its physical properties based on established chemical principles, provide robust, field-tested methodologies for their experimental determination, and outline the expected spectroscopic signatures that are crucial for structural verification. This document is designed not merely as a datasheet, but as a comprehensive technical primer for researchers embarking on work with this intriguing intermediate.

Molecular Identity and Structure

Correctly identifying a chemical substance is the bedrock of any successful research endeavor. This is particularly critical for a molecule like 2-Bromo-3-methylbut-2-en-1-ol, which has several structural isomers. Misidentification can lead to failed reactions and misinterpreted results.

IUPAC Name: 2-Bromo-3-methylbut-2-en-1-ol CAS Number: 80555-61-9[2] Molecular Formula: C₅H₉BrO[1] Molecular Weight: 165.03 g/mol [1]

The core structure consists of a butene backbone with a double bond at the C2 position. A bromine atom is attached to C2 (a vinylic position), a methyl group to C3, and a hydroxymethyl (-CH₂OH) group to the C1 position.

Caption: Molecular structure of 2-Bromo-3-methylbut-2-en-1-ol.

Physical Properties: Predictions and Comparative Analysis

| Property | Predicted Value / Profile | Rationale & Expert Insights |

| Appearance | Colorless to pale yellow liquid. | Small organobromides are typically liquids at room temperature. The potential for slight decomposition or impurities can impart a yellowish hue. |

| Boiling Point | High; likely >150 °C at atm. pressure. | The presence of a hydroxyl group allows for hydrogen bonding, significantly raising the boiling point compared to a non-hydroxylated analog. Expert Caution: Due to the allylic alcohol and vinyl bromide moieties, the compound may be thermally sensitive. Vacuum distillation is the recommended method for purification to prevent decomposition at high temperatures. |

| Density | > 1.2 g/mL | Organobromine compounds are characteristically denser than water. The density will be significantly higher than that of its non-brominated parent alcohol, 3-methyl-2-buten-1-ol (~0.85 g/mL). |

| Solubility | ||

| - Water | Sparingly soluble. | |

| - Alcohols (EtOH, MeOH) | Soluble. | |

| - Chlorinated Solvents (DCM, CHCl₃) | Soluble. | |

| - Ethers (Et₂O, THF) | Soluble. | |

| - Hydrocarbons (Hexane, Toluene) | Slightly soluble to insoluble. | |

| pKa | ~16-17 | The pKa of the hydroxyl proton is expected to be similar to that of other primary allylic alcohols. |

Methodologies for Experimental Characterization

For a research chemical with limited data, in-house verification of its physical properties is a critical component of quality control and experimental design. The following protocols are robust, scalable for small research quantities, and provide a self-validating framework.

Protocol: Boiling Point Determination via Micro-Distillation

Causality Statement: Standard atmospheric distillation requires significant material and high temperatures, risking decomposition of this thermally sensitive molecule. Micro-distillation under reduced pressure is the authoritative method for purifying small quantities of high-boiling, sensitive liquids. It lowers the required temperature, preserving the compound's integrity.

Methodology:

-

Apparatus Setup: Assemble a Hickman still apparatus with a magnetic stir bar or boiling chip in the distillation flask. Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone). A digital vacuum gauge must be placed in-line to accurately measure the pressure.

-

Sample Preparation: Place 1-2 mL of the crude 2-Bromo-3-methylbut-2-en-1-ol into the distillation flask.

-

Evacuation: Slowly and carefully apply vacuum to the system. A stable pressure (e.g., 1-5 mmHg) should be achieved before heating begins.

-

Heating: Gently heat the flask using a sand bath or heating mantle. Observe for the condensation of vapor on the cold finger of the Hickman still.

-

Data Collection: Record the temperature at which a steady rate of condensation is observed on the thermometer. This is the boiling point at the measured pressure.

-

Validation: Use a pressure-temperature nomograph to correct the observed boiling point to the standard atmospheric pressure (760 mmHg) for reporting purposes, while noting the experimental conditions.

Caption: Workflow for micro-distillation under reduced pressure.

Protocol: Semi-Quantitative Solubility Assessment

Causality Statement: Understanding a compound's solubility profile is essential for choosing appropriate solvents for reactions, extractions, and chromatography. This systematic protocol ensures reproducible assessment.

Methodology:

-

Preparation: Dispense approximately 10 mg of 2-Bromo-3-methylbut-2-en-1-ol into a series of small, labeled test tubes or vials.

-

Solvent Addition: To each tube, add a different test solvent (e.g., Water, Ethanol, Ethyl Acetate, Dichloromethane, Toluene, Hexane) dropwise, starting with 0.1 mL.

-

Observation: After each addition, vortex or agitate the mixture for 30 seconds and observe. Record if the compound fully dissolves.

-

Titration: If the compound does not dissolve, continue adding the solvent in 0.1 mL increments up to a total volume of 2 mL.

-

Classification:

-

Soluble: Dissolves in < 0.5 mL.

-

Sparingly Soluble: Dissolves between 0.5 mL and 2 mL.

-

Insoluble: Does not fully dissolve in 2 mL.

-

-

Trustworthiness Check: Perform the test in duplicate to validate the results. Note any phenomena like color changes or heat evolution.

Anticipated Spectroscopic Signatures for Structural Verification

For any novel or custom-synthesized compound, spectroscopic verification is non-negotiable. Based on the known structure, we can predict the key features expected in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. These predictions serve as a benchmark against which to compare experimental data.

Caption: Proton environments for ¹H NMR prediction.

¹H NMR (Proton NMR)

(Predicted for CDCl₃ solvent)

-

δ ~1.8-2.5 ppm (s, 1H, -OH) : (a) A broad singlet for the alcohol proton. Its chemical shift is highly dependent on concentration and temperature.

-

δ ~4.3-4.5 ppm (s, 2H, -CH₂OH) : (c) A sharp singlet for the two protons on C1. They are adjacent to an oxygen and a quaternary vinylic carbon, hence they are deshielded and show no coupling.

-

δ ~1.9 ppm (s, 3H, -CH₃) : (d) A singlet for the methyl group at C4.

-

δ ~2.1 ppm (s, 3H, -CH₃) : (e) A singlet for the methyl group at C5. The two methyl groups may have slightly different chemical shifts due to their geometric relationship (cis/trans) to the bromine atom, though they may also appear as a single peak.

¹³C NMR (Carbon NMR)

(Predicted for CDCl₃ solvent)

-

δ ~130-140 ppm (C3) : Quaternary carbon of the double bond attached to two other carbons.

-

δ ~115-125 ppm (C2) : Quaternary carbon of the double bond attached to the electronegative bromine.

-

δ ~65-70 ppm (C1) : The -CH₂OH carbon, shifted downfield by the adjacent oxygen.

-

δ ~20-25 ppm (C4, C5) : The two methyl carbons.

FTIR (Fourier-Transform Infrared Spectroscopy)

-

~3300-3400 cm⁻¹ (broad) : Strong, broad absorption characteristic of the O-H stretching vibration from the alcohol group.

-

~2850-2960 cm⁻¹ (medium) : C-H stretching from the methyl and methylene groups.

-

~1640-1680 cm⁻¹ (weak to medium) : C=C double bond stretching.

-

~1050-1150 cm⁻¹ (strong) : C-O stretching of the primary alcohol.

-

~550-650 cm⁻¹ (strong) : C-Br stretching vibration.

MS (Mass Spectrometry)

-

Molecular Ion (M⁺): Expect to see a pair of peaks of nearly equal intensity at m/z = 164 and m/z = 166. This is the hallmark isotopic signature of a molecule containing one bromine atom (⁵⁰% ⁷⁹Br, ⁵⁰% ⁸¹Br).

-

Key Fragments: Loss of Br• (m/z = 85), loss of •CH₂OH (m/z = 133, 135), and other fragments resulting from cleavage of the carbon skeleton.

Proposed Synthesis and Purification Workflow

A logical and field-proven approach to synthesizing 2-Bromo-3-methylbut-2-en-1-ol is through the regioselective bromination of its readily available precursor, 3-methyl-2-buten-1-ol (prenol).

Reaction: 3-methyl-2-buten-1-ol → 2-Bromo-3-methylbut-2-en-1-ol

Causality for Reagent Selection: While elemental bromine could be used, it can lead to side reactions, including addition across the double bond. N-Bromosuccinimide (NBS) is the authoritative reagent for selective allylic and vinylic brominations under milder conditions. A radical initiator is typically not required for vinylic bromination with NBS.

Caption: Proposed workflow for synthesis and purification.

Conclusion and Forward Outlook

2-Bromo-3-methylbut-2-en-1-ol represents a chemical entity of significant potential for synthetic chemists. While its documented physical properties are sparse, this guide demonstrates that a robust and reliable working profile can be established through the application of fundamental chemical principles and validated experimental methodologies. By predicting properties, outlining protocols for their determination, and anticipating the required spectroscopic proof, researchers are well-equipped to incorporate this versatile building block into their synthetic programs with confidence and scientific rigor. The true value of a Senior Application Scientist lies not just in knowing the data, but in knowing how to generate and validate it when it does not yet exist.

References

-

PubChem. (n.d.). 2-Bromo-3-methylbut-3-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 2-Bromo-3-methylbut-2-en-1-ol

This technical guide provides a comprehensive walkthrough for the structural elucidation of 2-bromo-3-methylbut-2-en-1-ol, a halogenated allylic alcohol. Designed for researchers, scientists, and professionals in drug development, this document outlines a logical, multi-technique approach, blending established analytical chemistry principles with practical, field-proven insights. The core philosophy of this guide is not merely to present data, but to explain the causal reasoning behind the experimental choices and interpretative steps, ensuring a self-validating and authoritative elucidation process.

Introduction: A Strategic Approach to Molecular Structure Determination

The process of definitively identifying a chemical structure, particularly a novel or synthesized one, is a cornerstone of chemical research and development. It relies on a synergistic application of various analytical techniques, where each method provides a unique piece of the structural puzzle. For a molecule like 2-bromo-3-methylbut-2-en-1-ol, which contains multiple functional groups (an alkene, a primary alcohol, and a vinyl bromide), a multi-pronged spectroscopic approach is not just recommended, it is essential.

Our strategy is built on a logical progression:

-

Hypothesis of Formation: Understanding the likely synthetic origin of the compound provides a foundational hypothesis for its structure.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (specifically, the presence of bromine).

-

Infrared (IR) Spectroscopy: To identify the key functional groups present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework and establish connectivity.

-

Data Integration and Final Confirmation: To assemble all spectroscopic evidence into a single, unambiguous structural assignment.

This guide will delve into each of these stages, providing not just the expected data but also detailed experimental protocols and the rationale behind them.

Section 1: Synthesis and Sample Origin - The First Clue

The most probable synthetic route to 2-bromo-3-methylbut-2-en-1-ol is the allylic bromination of the readily available starting material, 3-methylbut-2-en-1-ol (also known as prenol). This reaction typically employs N-bromosuccinimide (NBS) as the bromine source, often with a radical initiator like light (hν) or AIBN in a non-polar solvent such as carbon tetrachloride (CCl₄).[1][2][3]

The rationale for choosing NBS over elemental bromine (Br₂) is crucial for selectivity. While Br₂ can react with the alkene via electrophilic addition, NBS provides a low, steady concentration of bromine radicals, which preferentially abstract an allylic hydrogen.[2][3][4] This leads to a resonance-stabilized allylic radical, which then reacts with bromine to form the product.

Caption: Synthetic workflow for 2-bromo-3-methylbut-2-en-1-ol.

Knowing this synthetic pathway immediately establishes a strong hypothesis for the final structure, which must now be rigorously confirmed.

Section 2: Mass Spectrometry - Confirming Molecular Weight and Halogen Presence

Mass spectrometry is the first analytical step, providing the molecular weight and crucial information about the elemental formula. For a brominated compound, MS is particularly revealing due to the characteristic isotopic signature of bromine.

Core Principle: Bromine exists naturally as two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[5] This results in any bromine-containing fragment appearing as a pair of peaks (an "M" peak and an "M+2" peak) of almost equal intensity, separated by two mass-to-charge units (m/z).

Experimental Protocol: GC-MS Analysis

A Gas Chromatography-Mass Spectrometry (GC-MS) approach is ideal for this analysis, as it separates the analyte from any residual solvent or minor impurities before it enters the mass spectrometer.

-

Sample Preparation: Dissolve approximately 1 mg of the purified product in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

-

GC Parameters:

-

Injector: 250°C

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 80°C (hold for 2 min), ramp to 280°C at 15°C/min, and hold for 5 min.[6]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230°C.

-

Data Interpretation

The resulting mass spectrum is expected to show the following key features:

-

Molecular Ion (M⁺) Peak Cluster: A pair of peaks of nearly equal intensity will be observed for the molecular ion. The molecular formula is C₅H₉BrO.

-

M⁺ peak (containing ⁷⁹Br): m/z = (512.00) + (91.01) + (178.92) + (116.00) ≈ 164

-

M+2 peak (containing ⁸¹Br): m/z = (512.00) + (91.01) + (180.92) + (116.00) ≈ 166 The presence of this distinct 1:1 doublet at m/z 164/166 is definitive proof of a single bromine atom in the molecule.[5]

-

-

Key Fragmentation Peaks:

-

Loss of H₂O (M-18): A common fragmentation for alcohols, resulting in peaks at m/z 146/148.

-

Loss of CH₂OH (M-31): Cleavage of the hydroxymethyl group, giving a fragment at m/z 133/135.

-

Loss of Br (M-79/81): This would result in a peak at m/z 85, corresponding to the [C₅H₉O]⁺ cation.

-

Loss of CH₂OH and Br: A fragment corresponding to [C₄H₆]⁺ at m/z 54.

-

Table 1: Predicted Mass Spectrometry Data

| m/z (Predicted) | Assignment | Key Feature |

| 164 / 166 | [C₅H₉BrO]⁺ (Molecular Ion) | 1:1 isotopic doublet, confirms one Br atom |

| 146 / 148 | [M - H₂O]⁺ | Indicates presence of an alcohol group |

| 133 / 135 | [M - CH₂OH]⁺ | Indicates a primary alcohol |

| 85 | [M - Br]⁺ | Cleavage of the C-Br bond |

Actual mass spectra for this compound are available on the SpectraBase database, which can be used for direct comparison.[7]

Section 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)

For a liquid sample like 2-bromo-3-methylbut-2-en-1-ol, Attenuated Total Reflectance (ATR) is the most straightforward sampling method.

-

Instrument Setup: Perform a background scan with a clean, empty ATR crystal.

-

Sample Application: Place 1-2 drops of the neat liquid sample directly onto the ATR crystal, ensuring it is fully covered.[8]

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[9]

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Data Interpretation

The IR spectrum will provide clear evidence for the key functional groups hypothesized.

-

O-H Stretch (Alcohol): A strong and very broad absorption in the region of 3500-3200 cm⁻¹ . This is characteristic of a hydrogen-bonded hydroxyl group and is a definitive marker for the alcohol.[9]

-

C-H Stretch (Alkyl and Alkene):

-

sp³ C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹ ).

-

The sp² C-H stretch from the alkene is generally weaker and appears just above 3000 cm⁻¹, but in this tetrasubstituted alkene, this peak will be absent.

-

-

C=C Stretch (Alkene): A medium to weak absorption around 1670-1640 cm⁻¹ . For tetrasubstituted alkenes, this peak can be weak or absent due to the lack of a dipole moment change during the vibration.

-

C-O Stretch (Primary Alcohol): A strong, distinct absorption in the 1050-1000 cm⁻¹ region, characteristic of a primary alcohol.

-

C-Br Stretch: A strong absorption in the fingerprint region, typically between 600-500 cm⁻¹ .

Table 2: Predicted Infrared Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3500 - 3200 | O-H Stretch (H-bonded) | Alcohol | Strong, Broad |

| 2975 - 2850 | sp³ C-H Stretch | Alkyl | Medium to Strong |

| ~1660 | C=C Stretch | Alkene | Weak to Medium |

| 1050 - 1000 | C-O Stretch | Primary Alcohol | Strong |

| 600 - 500 | C-Br Stretch | Alkyl Halide | Strong |

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns in both ¹H and ¹³C NMR spectra, we can piece together the exact connectivity of the atoms.

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra.

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃). The deuterium signal is used by the spectrometer to "lock" the magnetic field.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[10]

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[11]

-

Referencing: The solvent (CDCl₃, δ 7.26 for ¹H) or added tetramethylsilane (TMS, δ 0.00) can be used as an internal reference standard.[12]

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum reveals the number of unique proton environments and their neighboring protons.

-

Predicted Signals:

-

-CH₂OH (Methylene protons): These protons are adjacent to an electronegative oxygen and an sp² carbon. They are expected to appear as a singlet (no adjacent protons) in the range of δ 4.0-4.3 ppm . The integration will correspond to 2H.

-

-CH₃ (Methyl protons, x2): The two methyl groups are chemically equivalent due to free rotation. They are attached to an sp² carbon and are expected to appear as a single singlet in the range of δ 1.8-2.0 ppm . The integration will correspond to 6H.

-

-OH (Alcohol proton): This proton will appear as a broad singlet that can range from δ 1.5-4.0 ppm , depending on concentration and temperature. Its integration will be 1H. This peak can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -OH peak will disappear due to proton exchange.

-

¹³C NMR Spectroscopy: Carbon Environments

The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule.

-

Predicted Signals:

-

C=C (Alkene carbons): Two signals are expected in the sp² region (δ 110-140 ppm ). The carbon bonded to the bromine (C -Br) will be further downfield than the carbon bonded to the two methyl groups (C -(CH₃)₂).

-

-CH₂OH (Methylene carbon): This carbon, attached to an oxygen, will appear in the range of δ 60-65 ppm .

-

-CH₃ (Methyl carbons): The two equivalent methyl carbons will give a single signal in the alkyl region, likely around δ 20-25 ppm .

-

Table 3: Predicted NMR Spectroscopic Data

| Spectrum | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ¹H NMR | ~ 4.2 | Singlet | 2H | -CH ₂OH | Adjacent to O and sp² C; no H neighbors. |

| ~ 1.9 | Singlet | 6H | -CH ₃ (x2) | Two equivalent methyl groups on a double bond. | |

| Variable (e.g., ~2.5) | Broad Singlet | 1H | -OH | Exchangeable proton; confirmed by D₂O shake. | |

| ¹³C NMR | ~ 135 | - | - | C -(CH₃)₂ | sp² carbon in a substituted alkene. |

| ~ 125 | - | - | C -Br | sp² carbon bonded to an electronegative Br atom. | |

| ~ 62 | - | - | -C H₂OH | sp³ carbon bonded to electronegative O atom. | |

| ~ 22 | - | - | -C H₃ (x2) | Equivalent sp³ carbons in the alkyl region. |

Section 5: Integrated Structure Elucidation

The final step is to synthesize all the collected data into a cohesive and self-validating structural proof.

Caption: Logical flow of integrating multi-spectroscopic data.

-

From MS: The molecular formula is C₅H₉BrO. The M/M+2 pattern confirms the presence of one bromine atom.

-

From IR: The broad peak at ~3350 cm⁻¹ and the strong peak at ~1040 cm⁻¹ confirm the presence of a primary alcohol functional group. The peak at ~1660 cm⁻¹ suggests a C=C double bond.

-

From ¹H NMR: We see three distinct types of protons. A 2H singlet at δ ~4.2 ppm corresponds to a -CH₂OH group not adjacent to any other protons. A 6H singlet at δ ~1.9 ppm indicates two equivalent methyl groups. The broad 1H singlet is the alcohol proton. The absence of splitting confirms the connectivity.

-

From ¹³C NMR: We observe four signals, consistent with the proposed structure's symmetry (the two methyl groups are equivalent). The chemical shifts align perfectly with two sp² carbons (alkene), one sp³ carbon bonded to oxygen (-CH₂OH), and one sp³ carbon type for the two methyl groups.

References

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Drawell. [Link]

-

Wiley Science Solutions. (n.d.). 2-Bromo-3-methylbut-2-en-1-ol. SpectraBase. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. [Link]

-

Bruker. (n.d.). NMR Sample Preparation. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. [Link]

-

Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. [Link]

-

Master Organic Chemistry. (2013). What is Allylic Bromination?. [Link]

-

Joechem. (2020). Brominating the Allylic Position with NBS. YouTube. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. [Link]

-

Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. [Link]

-

Master Organic Chemistry. (2013). What is Allylic Bromination?. [Link]

-

Joechem. (2020). Brominating the Allylic Position with NBS. YouTube. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Joechem. (2020). Brominating the Allylic Position with NBS. YouTube. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. [Link]

Sources

- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 2. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. organomation.com [organomation.com]

- 11. sites.bu.edu [sites.bu.edu]

- 12. 1H proton nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 2-Bromo-3-methylbut-2-en-1-ol: Synthesis, Properties, and Reactivity

This guide provides a comprehensive technical overview of 2-Bromo-3-methylbut-2-en-1-ol, a halogenated unsaturated alcohol with significant potential in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its nomenclature, synthesis, chemical properties, and reactivity, underpinned by established chemical principles.

Chemical Identity: IUPAC Nomenclature and Synonyms

The precise identification of a chemical entity is fundamental. The structure is a five-carbon chain with a double bond between the second and third carbons, a bromine atom attached to the second carbon, a methyl group on the third carbon, and a primary alcohol group on the first carbon.

Based on the rules of the International Union of Pure and Applied Chemistry (IUPAC), the correct name for this compound is (2E)-2-Bromo-3-methylbut-2-en-1-ol or (2Z)-2-Bromo-3-methylbut-2-en-1-ol , depending on the stereochemistry around the double bond. Without specific stereochemical information, it is generally referred to as 2-Bromo-3-methylbut-2-en-1-ol .

Common synonyms and alternative names found in chemical databases include:

It is crucial to distinguish this compound from its constitutional isomer, 2-bromo-3-methylbut-3-en-1-ol, where the double bond is located at the terminal position.

Physicochemical and Spectroscopic Properties

A summary of the key computed physicochemical properties of 2-Bromo-3-methylbut-2-en-1-ol is presented in the table below. These properties are essential for predicting its behavior in various solvents and reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₅H₉BrO | PubChem[2] |

| Molecular Weight | 165.03 g/mol | PubChem[2] |

| XLogP3 | 1.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[2] |

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features crucial for its identification:

-

¹H NMR: Expected signals would include a singlet or doublet for the protons of the two methyl groups, a signal for the methylene protons of the primary alcohol (CH₂OH), and a broad singlet for the hydroxyl proton. The exact chemical shifts would be influenced by the bromine atom and the double bond.

-

¹³C NMR: Key signals would be observed for the two methyl carbons, the carbon bearing the alcohol (C1), the two sp² hybridized carbons of the double bond (C2 and C3), with the carbon attached to the bromine (C2) being significantly downfield.

-

IR Spectroscopy: Characteristic absorption bands would include a broad peak around 3300 cm⁻¹ for the O-H stretch of the alcohol, C-H stretching peaks just below 3000 cm⁻¹, a C=C stretching peak around 1650 cm⁻¹, and a C-Br stretching peak in the fingerprint region (typically 500-600 cm⁻¹).

Synthesis of 2-Bromo-3-methylbut-2-en-1-ol

A plausible and efficient method for the synthesis of 2-Bromo-3-methylbut-2-en-1-ol is the allylic bromination of 3-methylbut-2-en-1-ol (also known as prenol) using N-Bromosuccinimide (NBS). NBS is a highly selective reagent for radical substitution at allylic positions, minimizing competing electrophilic addition to the double bond.[3][4][5]

The overall transformation is as follows:

(CH₃)₂C=CHCH₂OH + NBS → (CH₃)₂C=C(Br)CH₂OH + Succinimide

Reaction Mechanism

The reaction proceeds via a free-radical chain mechanism.[4][6]

-

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically induced by light (hν) or a radical initiator, to generate a bromine radical (Br•).[4]

-

Propagation Step 1: The bromine radical abstracts a hydrogen atom from the allylic carbon of 3-methylbut-2-en-1-ol. This step is favored due to the formation of a resonance-stabilized allylic radical.

-

Propagation Step 2: The allylic radical then reacts with a molecule of Br₂ (present in low concentrations from the reaction of NBS with trace amounts of HBr) to form the product, 2-Bromo-3-methylbut-2-en-1-ol, and a new bromine radical, which continues the chain reaction.[6]

-

Termination: The chain reaction is terminated by the combination of any two radical species.

The use of NBS is critical as it maintains a low, steady concentration of Br₂, which favors radical substitution over electrophilic addition to the alkene.[6]

Experimental Protocol

The following is a representative experimental procedure for the synthesis of 2-Bromo-3-methylbut-2-en-1-ol.

Materials:

-

3-methylbut-2-en-1-ol (Prenol)

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Radical initiator (e.g., AIBN) or a UV lamp

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (Brine)

-

Dichloromethane (CH₂Cl₂) or diethyl ether for extraction

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methylbut-2-en-1-ol in carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide to the solution. A small amount of a radical initiator like AIBN can be added, or the flask can be irradiated with a UV lamp.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete when the denser succinimide byproduct forms a solid at the bottom of the flask.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 2-Bromo-3-methylbut-2-en-1-ol.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 2-Bromo-3-methylbut-2-en-1-ol | C5H9BrO | CID 534876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 2-Bromo-3-methylbut-2-en-1-ol (CAS No. 80555-61-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-methylbut-2-en-1-ol (CAS No. 80555-61-9), a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Possessing both a reactive allylic bromide and a primary alcohol, this compound serves as a valuable building block for the construction of complex molecular architectures. This document details its physicochemical properties, provides an in-depth analysis of its synthesis via allylic bromination of prenol, outlines its chemical reactivity, and discusses its potential applications in drug discovery and development. All information is supported by authoritative references to ensure scientific integrity and practical utility for researchers in the field.

Introduction: A Bifunctional Building Block

2-Bromo-3-methylbut-2-en-1-ol is a halogenated unsaturated alcohol that has garnered attention as a key synthetic intermediate.[1] Its molecular structure, featuring two distinct and reactive functional groups—a primary alcohol and a vinyl bromide—offers chemists a powerful tool for sequential and chemoselective transformations. The strategic placement of the bromine atom on the double bond in an allylic system makes it a valuable precursor for introducing the isoprenoid motif, a common structural element in many natural products and biologically active compounds.

The dual functionality allows for a range of synthetic manipulations. The hydroxyl group can be protected, oxidized, or used as a nucleophile, while the carbon-bromine bond is amenable to nucleophilic substitution and cross-coupling reactions. This versatility makes 2-Bromo-3-methylbut-2-en-1-ol a strategic starting material for the synthesis of more complex molecules, including specialized monomers and pharmaceutical intermediates.[1]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in a laboratory setting. While extensive experimental data for 2-Bromo-3-methylbut-2-en-1-ol is not widely published, the following table summarizes its key identifiers and known properties.

| Property | Value | Source |

| CAS Number | 80555-61-9 | [1] |

| Molecular Formula | C₅H₉BrO | [1] |

| Molecular Weight | 165.03 g/mol | [1] |

| InChI Key | MGCRAWYWIQETDF-UHFFFAOYSA-N | [1] |

| Appearance | Expected to be a liquid | Inferred |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups, the methylene protons of the alcohol, and the hydroxyl proton. The chemical shifts will be influenced by the adjacent double bond and the electronegative bromine atom.

-

¹³C NMR: The carbon NMR spectrum should display five unique signals corresponding to the five carbon atoms in the molecule. The sp² hybridized carbons of the double bond will appear in the downfield region.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. A peak in the 1600-1680 cm⁻¹ region would indicate the C=C double bond stretching.

-

Mass Spectrometry: Mass spectral analysis would show a molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.[2]

Synthesis of 2-Bromo-3-methylbut-2-en-1-ol: A Detailed Protocol

The primary route for the synthesis of 2-Bromo-3-methylbut-2-en-1-ol is the allylic bromination of the readily available starting material, 3-methyl-2-buten-1-ol (prenol). N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the double bond.[3][4]

Reaction Principle and Mechanism

The reaction proceeds via a free-radical chain mechanism. The key steps are:

-

Initiation: Homolytic cleavage of the N-Br bond in NBS, typically initiated by light or a radical initiator, generates a bromine radical.

-

Propagation: The bromine radical abstracts a hydrogen atom from the allylic position of prenol, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr). This allylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the product and another bromine radical, which continues the chain.

-

Termination: The reaction is terminated by the combination of any two radical species.

The use of NBS is crucial to prevent the competing electrophilic addition of bromine across the double bond, which would lead to the formation of a dibromo-alcohol.[5]

Caption: Free-radical mechanism of allylic bromination.

Experimental Protocol (Representative)

The following is a representative, self-validating protocol for the synthesis of 2-Bromo-3-methylbut-2-en-1-ol based on established procedures for allylic bromination.[1][5]

Materials:

-

3-Methyl-2-buten-1-ol (Prenol)

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (anhydrous)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (optional, as radical initiator)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diatomaceous earth (e.g., Celite®)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-2-buten-1-ol (1.0 eq) and anhydrous carbon tetrachloride (or dichloromethane).

-

Reagent Addition: Add N-bromosuccinimide (1.1 eq) to the solution. If a chemical initiator is used, add a catalytic amount of AIBN or benzoyl peroxide.

-

Reaction Initiation and Progression: The reaction mixture is heated to reflux (for CCl₄, approx. 77°C) with vigorous stirring. The reaction can be initiated by shining a UV lamp on the flask. The reaction progress can be monitored by TLC or GC-MS. The disappearance of the starting material and the formation of a new, less polar spot indicates the progress of the reaction. The succinimide byproduct will float on top of the CCl₄.

-

Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the succinimide.

-

Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any unreacted bromine), and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 2-Bromo-3-methylbut-2-en-1-ol.

Caption: Experimental workflow for the synthesis.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-Bromo-3-methylbut-2-en-1-ol stems from the orthogonal reactivity of its two functional groups.

Reactions at the Hydroxyl Group

The primary alcohol can undergo a variety of standard transformations:

-

Protection: The hydroxyl group can be protected with common protecting groups such as silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers to allow for selective manipulation of the bromide.

-

Oxidation: Oxidation of the alcohol can provide the corresponding aldehyde or carboxylic acid, further expanding the synthetic possibilities.

-

Esterification/Etherification: The alcohol can be converted to esters or ethers through reaction with acyl chlorides, anhydrides, or alkyl halides.

Reactions at the Carbon-Bromine Bond

The vinyl bromide is a versatile handle for carbon-carbon and carbon-heteroatom bond formation:

-

Nucleophilic Substitution: The allylic nature of the bromide, although vinylic, can still participate in nucleophilic substitution reactions, albeit under specific conditions.

-

Cross-Coupling Reactions: The C-Br bond is an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are fundamental in modern drug discovery for the construction of complex molecular scaffolds.

Applications in Drug Development

While specific examples of the direct use of 2-Bromo-3-methylbut-2-en-1-ol in the synthesis of marketed drugs are not prevalent in publicly available literature, its structural motif is of high interest. As a source of the prenyl or isoprenoid unit, it can be used to synthesize a wide range of biologically active molecules. Prenylated compounds are known to exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

The ability to introduce this lipophilic side chain can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate. Therefore, 2-Bromo-3-methylbut-2-en-1-ol represents a valuable tool for medicinal chemists in lead optimization and the synthesis of compound libraries for high-throughput screening.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Bromo-3-methylbut-2-en-1-ol is not widely available, the safety precautions for similar halogenated organic compounds should be strictly followed.

-

General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Bromo-3-methylbut-2-en-1-ol is a valuable and versatile bifunctional building block with significant potential in organic synthesis and drug discovery. Its synthesis from readily available prenol via allylic bromination with NBS is a practical and efficient method. The orthogonal reactivity of its alcohol and vinyl bromide functionalities allows for a wide range of chemical transformations, making it an attractive starting material for the construction of complex and biologically active molecules. Further exploration of its reactivity and applications is warranted and will undoubtedly contribute to the advancement of synthetic and medicinal chemistry.

References

-

Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

-

Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

OrgoSolver. (n.d.). Allylic bromination of alkenes with NBS and light. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-methylbut-2-en-1-ol. Retrieved from [Link]

-

YouTube. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). Professor Dave Explains. Retrieved from [Link]

-

Carroll Collected. (n.d.). Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Retrieved from [Link]

-

MDPI. (n.d.). Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

-

ResearchGate. (2011, June 29). Improved Synthesis of 1-Bromo-3-buten-2-one. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-3-methylbut-2-en-1-ol. Retrieved from [Link]

Sources

- 1. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. WO1998040345A1 - Methods for preparing prenyl alcohol - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Allylic bromination [almerja.com]

- 5. orgosolver.com [orgosolver.com]

- 6. benchchem.com [benchchem.com]

synthesis of 2-Bromo-3-methylbut-2-en-1-ol

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-methylbut-2-en-1-ol

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-Bromo-3-methylbut-2-en-1-ol, a functionalized tetrasubstituted vinyl bromide. Vinyl bromides are pivotal intermediates in modern organic synthesis, particularly in cross-coupling reactions for the construction of complex molecular architectures. This document explores the underlying chemical principles, reaction mechanisms, and detailed experimental protocols for the synthesis of this target molecule. The primary focus is on the regioselective hydrobromination of an alkynyl alcohol precursor, presented as the most efficient and direct route. An alternative multi-step sequence involving an addition-elimination strategy from an allylic alcohol is also discussed, highlighting the comparative challenges. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Retrosynthetic Analysis

The target molecule, 2-Bromo-3-methylbut-2-en-1-ol, possesses a tetrasubstituted alkene core, a structural motif that presents unique synthetic challenges.[1][2][3] The presence of a vinyl bromide and a primary alcohol functional group makes it a versatile building block. The key challenge lies in the regioselective installation of the bromine atom onto the C2 position of the butene backbone.

A logical retrosynthetic analysis points to a direct and powerful transformation: the hydrobromination of an alkyne. Disconnecting the C-H and C-Br bonds across the double bond reveals 3-methyl-2-butyn-1-ol as the ideal precursor. This approach simplifies the synthesis to a single, strategic step of HBr addition.

Caption: Retrosynthetic approach for 2-Bromo-3-methylbut-2-en-1-ol.

Primary Synthetic Strategy: Regioselective Hydrobromination of 3-methyl-2-butyn-1-ol

This strategy is the most recommended due to its efficiency and high degree of control over the product's regiochemistry. The synthesis hinges on the well-established principles of electrophilic addition to alkynes.

Scientific Principle: Markovnikov's Rule in Alkyne Hydrohalogenation

The addition of hydrogen halides (HX) to asymmetrical alkynes follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the triple bond that bears the greater number of hydrogen atoms, while the halide adds to the other carbon.[4][5] Mechanistically, this is because the reaction proceeds through the most stable carbocation intermediate.

In the case of 3-methyl-2-butyn-1-ol, the triple bond is between C2 and C3. Protonation of this bond can lead to two possible vinylic carbocations. The carbocation at C2 is tertiary-like and stabilized by the two adjacent methyl groups, whereas a carbocation at C3 would be less stable. Consequently, the bromide nucleophile will preferentially attack the C2 position, leading directly to the desired product, 2-Bromo-3-methylbut-2-en-1-ol.[5][6] It is crucial to perform the reaction under conditions that favor the electrophilic addition pathway and avoid radical conditions (e.g., peroxides or UV light), which would lead to an anti-Markovnikov addition product.[4][7]

Reaction Mechanism

The mechanism is a two-step electrophilic addition:

-

Protonation: The electron-rich π-system of the alkyne acts as a nucleophile, attacking the electrophilic hydrogen of HBr. This forms the more stable vinylic carbocation intermediate at C2.

-

Nucleophilic Attack: The bromide anion (Br⁻) then acts as a nucleophile, attacking the electrophilic carbocation at C2 to form the final vinyl bromide product.

Caption: Mechanism of Markovnikov hydrobromination of 3-methyl-2-butyn-1-ol.

Experimental Protocol

This protocol is a representative procedure based on established methods for the Markovnikov hydrobromination of alkynes.

Materials:

-

3-methyl-2-butyn-1-ol

-

Hydrogen bromide (e.g., 33% wt in acetic acid, or anhydrous HBr gas)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Dissolve 3-methyl-2-butyn-1-ol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add hydrogen bromide (1.1 eq) to the stirred solution. If using HBr in acetic acid, add it dropwise via a dropping funnel. If using HBr gas, bubble it through the solution at a controlled rate.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Allow the reaction to stir at 0 °C for 1-3 hours or until the starting material is consumed.

-

Upon completion, carefully quench the reaction by pouring the mixture into a separatory funnel containing cold saturated NaHCO₃ solution to neutralize the excess acid.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to yield pure 2-Bromo-3-methylbut-2-en-1-ol.

Data Summary

| Parameter | Description |

| Starting Material | 3-methyl-2-butyn-1-ol |

| Key Reagent | Hydrogen Bromide (HBr) |

| Stoichiometry | ~1.1 equivalents of HBr |

| Solvent | Dichloromethane (CH₂Cl₂) or other inert solvent |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-4 hours (monitor by TLC/GC) |

| Workup | Aqueous NaHCO₃ quench, extraction, drying |

| Expected Yield | Good to Excellent (>75%) |

Alternative Strategy: Addition-Elimination from 3-methyl-2-buten-1-ol

This two-step approach is less direct but provides an alternative route from a more common starting material, 3-methyl-2-buten-1-ol (prenol). This pathway involves an initial bromination of the alkene followed by a base-induced elimination.

Scientific Principle

-

Electrophilic Addition of Bromine: Alkenes react with molecular bromine (Br₂) to form vicinal dibromides. The reaction proceeds through a cyclic bromonium ion intermediate, which results in anti-addition of the two bromine atoms across the double bond.[8][9]

-

Dehydrobromination: The resulting 2,3-dibromo-3-methylbutan-1-ol is then treated with a base to eliminate one equivalent of HBr. The regioselectivity of this elimination is critical. According to Zaitsev's rule, elimination reactions generally favor the formation of the more substituted (and thus more stable) alkene. A non-bulky base would be chosen to favor the formation of the desired tetrasubstituted alkene.

Experimental Workflow

Caption: Workflow for the addition-elimination synthesis route.

Discussion of Causality and Challenges

While feasible, this route presents several challenges compared to the direct hydrobromination of the alkyne:

-

Atom Economy: This is a two-step process with lower atom economy.

-

Side Reactions: The initial bromination of the allylic alcohol can lead to side products. The hydroxyl group itself can react or influence the reaction pathway.

-

Regioselectivity of Elimination: While Zaitsev's rule predicts the desired product, elimination could potentially occur to form the isomeric vinyl bromide, 2-(bromomethyl)-2-methyl-prop-1-en-1-ol, especially if steric factors come into play. Careful optimization of the base and reaction conditions is required.

-

Handling of Reagents: Molecular bromine is highly corrosive and toxic, requiring careful handling.

For these reasons, the addition-elimination route is considered less elegant and potentially lower-yielding than the direct synthesis from the corresponding alkyne.

Purification and Characterization

Purification of the final product is typically achieved using standard laboratory techniques such as flash column chromatography over silica gel, using a solvent system like hexane/ethyl acetate.

The structure of 2-Bromo-3-methylbut-2-en-1-ol can be confirmed by a combination of spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show:

-

A singlet for the -CH₂OH protons (~4.2 ppm).

-

Two distinct singlets for the two methyl groups on the double bond (~1.8-2.0 ppm).

-

A broad singlet for the alcohol (-OH) proton, which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals, including signals for the two sp² carbons of the alkene, one of which will be significantly shifted due to the attached bromine.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.[10][11]

-

Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and a C=C stretching absorption around 1650 cm⁻¹.

Safety Considerations

-

Hydrogen Bromide (HBr): Is a highly corrosive and toxic gas or solution. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

-

Bromine (Br₂): Is a volatile, highly corrosive, and toxic liquid. It can cause severe burns upon contact. All manipulations should be performed in a fume hood.

-

Organic Solvents: Dichloromethane is a suspected carcinogen. All organic solvents should be handled with appropriate care to avoid inhalation and skin contact.

-

Bases: Strong bases like potassium t-butoxide (KOtBu) are corrosive and moisture-sensitive.

Conclusion

The is most effectively and strategically accomplished via the direct hydrobromination of its alkynyl precursor, 3-methyl-2-butyn-1-ol. This method offers superior regioselectivity based on the principles of Markovnikov addition to alkynes, providing a high-yielding and atom-economical route. While an alternative addition-elimination pathway from 3-methyl-2-buten-1-ol is possible, it involves greater complexity and potential challenges in controlling regioselectivity. The alkyne-based approach represents the preferred industrial and laboratory-scale synthesis for this valuable functionalized building block.

References

-

Stereoselective Synthesis of Trisubstituted Vinyl Bromides by Addition of Alkynes to Oxocarbenium Ions. (2016). PMC - NIH. [Link]

-

12.4: Addition of Hydrogen Halides to Alkynes. (2020). Chemistry LibreTexts. [Link]

-

11.7: Addition of Hydrogen Halides to Alkynes. (2021). Chemistry LibreTexts. [Link]

-

Hydrohalogenation (including addition of HBr/ROOR). Chad's Prep®. [Link]

-

Ch 9: Alkynes + HBr (radical). University of Calgary. [Link]

-

Synthesis of Axially Chiral Vinyl Halides via Cu(I)-Catalyzed Enantioselective Radical 1,2-Halofunctionalization of Terminal Alkynes. ACS Publications. [Link]

-

Vinyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

-

Addition of hydrogen halides (HCl, HBr, HI) to alkynes (Hydrohalogenation). (2013). Master Organic Chemistry. [Link]

-

Preparation of Alkynes, Part 4: By Vinylation and Alkynylation of Terminal Alkynes. (2024). YouTube. [Link]

-

Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Carroll Collected. [Link]

-

Synthesis of Tetrasubstituted Alkenes via Metathesis. PMC - NIH. [Link]

-

Synthesis of Highly Substituted Alkenes from Terminal Alkynes. (2025). PubMed. [Link]

-

10.8: Anti-Markovnikov additions to alkenes and alkynes. (2020). Chemistry LibreTexts. [Link]

-

[FREE] Identify a plausible synthetic route to convert 2-bromo-2-methylbutane into 3-methyl-1-butyne. (2023). brainly.com. [Link]

-

Diversity-oriented synthesis of stereodefined tetrasubstituted alkenes via a modular alkyne gem-addition strategy. (2025). NIH. [Link]

-

Fast synthesis and redox switching of di- and tetra-substituted bisthioxanthylidene overcrowded alkenes. PMC - PubMed Central. [Link]

-

Hydroboration–oxidation reaction. Wikipedia. [Link]

-

2-Bromo-3-methylbut-2-en-1-ol. SpectraBase. [Link]

-

Recent advances in the stereoselective synthesis of acyclic all-carbon tetrasubstituted alkenes. Chemical Communications (RSC Publishing). [Link]

-

Preparation of optically active 2-bromo-3-methylbutane from 3-methylbutan-2-ol without rearrangement. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

-

A highly stereoselective synthesis of vinyl bromides and chlorides via disubstituted vinylsilanes. The Journal of Organic Chemistry - ACS Publications. [Link]

-

2-Bromo-3-methylbut-2-en-1-ol. PubChem. [Link]

-

Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. (2023). Chemistry Stack Exchange. [Link]

-

Organic Chemistry: Reaction mechanisms - electrophilic addition of bromine to alkenes. docbrown.info. [Link]

-

Construct a three-step synthesis of 3-bromo-3-methyl-2-butanol from 2-methyl-2-butene from the below-mentioned reagents and reactants. Homework.Study.com. [Link]

-

Hydroboration of Alkynes | Anti-Markovnikov Addition. (2023). YouTube. [Link]

-

Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. (2023). Reddit. [Link]

-

Alkyne Hydroboration Oxidation Reaction and Mechanism. (2022). YouTube. [Link]

-

2-Bromo-3-methylbut-3-en-1-ol. PubChem. [Link]

-

2-Bromo-3-methyl-2-butene - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

NCERT Solutions for Class 11 Chemistry Chapter 12 – Free PDF Download. (2022). BYJU'S. [Link]

-

10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. (2021). Chemistry LibreTexts. [Link]

-

Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. [Link]

-

What's the mechanism of bromination of but-2-ene?. (2017). Quora. [Link]

Sources

- 1. Synthesis of Tetrasubstituted Alkenes via Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Highly Substituted Alkenes from Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the stereoselective synthesis of acyclic all-carbon tetrasubstituted alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]